2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC18236207
Molecular Formula: C12H15ClN2S
Molecular Weight: 254.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN2S |
|---|---|
| Molecular Weight | 254.78 g/mol |
| IUPAC Name | 2-butan-2-yl-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C12H15ClN2S/c1-5-6(2)11-14-10(13)9-7(3)8(4)16-12(9)15-11/h6H,5H2,1-4H3 |
| Standard InChI Key | OEPPEUDRRGFHJS-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=NC2=C(C(=C(S2)C)C)C(=N1)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s structure consists of a bicyclic thieno[2,3-d]pyrimidine system fused with a thiophene ring and a pyrimidine ring. Key substituents include:
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Sec-butyl group at position 2 (C2)
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Chlorine atom at position 4 (C4)
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Methyl groups at positions 5 (C5) and 6 (C6)
Table 1: Chemical Identifiers
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves cyclization reactions using precursors such as 2-amino-4,5-dimethyl-thiophene-3-carbonitrile and dichloroacetonitrile under acidic conditions .
Reaction Scheme:
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Cyclization: Thiophene derivatives react with chloroacetonitrile in the presence of dry HCl gas to form the pyrimidine core.
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Substitution: The sec-butyl group is introduced via nucleophilic substitution or alkylation at C2 .
Optimization Parameters:
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Temperature: 60–100°C
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Catalysts: Triethylamine (Et₃N) or dimethylformamide (DMF)
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Purification: Thin-layer chromatography (TLC) and recrystallization .
Yield Improvements:
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Functionalization at C5 and C6 with methyl groups enhances steric stability, improving yields by ~15% .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 109–110°C | |
| Solubility | Slightly soluble in water | |
| Stability | Stable under inert conditions | |
| Storage | Cool, dry place (<25°C) |
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
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Antimalarials: Derivatives show antiplasmodial activity against Plasmodium falciparum (IC₅₀: 1.2 μM) .
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Antipsychotics: Structural analogs penetrate the blood-brain barrier (BBB) for CNS targeting .
Table 3: Therapeutic Applications
| Application | Target/Mechanism | Source |
|---|---|---|
| Tuberculosis | Mycobacterial cell wall synthesis | |
| Breast Cancer | TS inhibition | |
| Parkinson’s Disease | D₂R allosteric modulation |
Analytical Characterization
Techniques for Verification
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NMR Spectroscopy:
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Mass Spectrometry:
Challenges and Future Perspectives
Research Gaps
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Pharmacokinetics: Limited data on bioavailability and metabolic pathways .
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Industrial Scalability: High-cost purification methods (e.g., column chromatography) .
Future Directions:
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